1-(4-Bromo-2-chlorophenyl)-3-(pyridin-3-ylmethyl)urea
Description
1-(4-Bromo-2-chlorophenyl)-3-(pyridin-3-ylmethyl)urea is a urea derivative characterized by a 4-bromo-2-chlorophenyl group and a pyridin-3-ylmethyl substituent. The pyridinylmethyl group introduces hydrogen-bonding capabilities and modulates solubility .
Properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-(pyridin-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClN3O/c14-10-3-4-12(11(15)6-10)18-13(19)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGQNDCJFRJQPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)NC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320278 | |
| Record name | 1-(4-bromo-2-chlorophenyl)-3-(pyridin-3-ylmethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823777 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
701953-72-2 | |
| Record name | 1-(4-bromo-2-chlorophenyl)-3-(pyridin-3-ylmethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-chlorophenyl)-3-(pyridin-3-ylmethyl)urea can be synthesized through a multi-step process involving the following key steps:
Nitration and Halogenation: The starting material, 4-bromo-2-chlorophenylamine, is subjected to nitration and halogenation reactions to introduce the bromine and chlorine atoms on the phenyl ring.
Formation of Isocyanate: The nitrated and halogenated intermediate is then treated with phosgene to form the corresponding isocyanate.
Urea Formation: The isocyanate intermediate is reacted with pyridin-3-ylmethylamine to form the final product, 1-(4-Bromo-2-chlorophenyl)-3-(pyridin-3-ylmethyl)urea.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-chlorophenyl)-3-(pyridin-3-ylmethyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the phenyl and pyridine rings.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
- Substituted derivatives of the original compound.
- Oxidized or reduced forms of the compound.
- Hydrolyzed products including amines and isocyanates.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its pharmacological potential. It has shown promise in targeting specific enzymes and receptors, particularly in the context of cannabinoid receptor interactions. Research indicates that its structural features may contribute to its effectiveness in modulating biological pathways relevant to various diseases.
Key Findings:
- Antitumor Activity: Studies suggest that substituted ureas like this compound may exhibit antitumor properties, making them candidates for cancer therapeutics.
- Cannabinoid Receptor Type 1 (CB1): The compound's interaction with CB1 receptors points to potential applications in pain management and neuroprotection.
Agrochemicals
The compound's biological activity extends to agricultural applications, where it is explored as a potential pesticide or herbicide. Its ability to interact with biological targets in pests or weeds suggests it could be effective in controlling agricultural pests without harming non-target species.
Research Insights:
- Pesticidal Properties: Preliminary studies indicate that compounds with similar structures have shown efficacy against certain pests, warranting further investigation into this compound's potential as an agrochemical agent.
Material Science
In material science, 1-(4-Bromo-2-chlorophenyl)-3-(pyridin-3-ylmethyl)urea is being studied for its ability to participate in the synthesis of novel materials. Its unique properties may lead to applications in creating advanced polymers or coatings with specific functionalities.
Applications:
- Polymer Synthesis: The compound can be utilized as a building block for developing materials with tailored properties for industrial applications.
- Coatings Technology: Its chemical stability and reactivity may allow it to function as a protective coating agent in various environments.
Synthesis and Mechanism of Action
The synthesis of 1-(4-Bromo-2-chlorophenyl)-3-(pyridin-3-ylmethyl)urea typically involves multi-step chemical reactions including nitration, halogenation, and urea formation from isocyanate intermediates. The reaction conditions are optimized for high yield and purity, often employing techniques such as recrystallization or chromatography.
Mechanism of Action:
The mechanism involves binding to specific molecular targets (e.g., enzymes or receptors), where the halogen substituents enhance binding affinity. This can lead to either inhibition or activation of biological pathways, thereby eliciting desired therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-chlorophenyl)-3-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms on the phenyl ring, as well as the pyridin-3-ylmethyl group, contribute to its binding affinity and specificity. The compound may inhibit or activate the target, leading to a desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Pyridinylmethyl-Urea Motifs
1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea
- Structure : Differs in the substitution pattern (2-chlorophenyl vs. 4-bromo-2-chlorophenyl).
- Properties : The absence of a bromine atom reduces molecular weight and may alter lipophilicity.
- Applications : Used in pharmacological studies, with supplier data indicating its availability for research .
1-(4-((Piperazin-1-ylsulfonyl)phenyl)-3-(pyridin-3-ylmethyl)urea (Compound 29)
- Structure : Incorporates a piperazine-sulfonyl group on the phenyl ring.
- Synthesis : Yielded 74% via intermediate reactions, with a melting point of 102–103°C .
1-(4-((3-Chlorophenyl)amino)quinazolin-6-yl)-3-(pyridin-3-ylmethyl)thiourea (Compound 11)
- Structure : Replaces urea with thiourea and introduces a quinazoline scaffold.
- Properties : Lower yield (11%) and higher melting point (205.6–207.9°C) suggest greater structural rigidity .
- Activity : Demonstrates NF-κB inhibitory activity, highlighting the impact of the thiourea moiety on target specificity .
Halogen-Substituted Urea Derivatives
1-[4-Bromo-3-(trifluoromethyl)phenyl]-3-(3-chlorophenyl)urea
- Structure : Features a trifluoromethyl group instead of a second halogen.
- Properties : The trifluoromethyl group increases lipophilicity and metabolic stability, making it a candidate for agrochemical applications .
1-(2-Bromo-4-chlorophenyl)-3,3-dimethylthiourea
- Structure : Substitutes pyridinylmethyl with dimethyl groups and replaces urea with thiourea.
- Synthesis: High-yield synthesis (exact yield unspecified) and crystallinity noted, emphasizing the role of steric hindrance in packing efficiency .
Heterocyclic Urea Derivatives
1-[5-(1H-Indazolyl)]-3-(4-bromo-2-chlorophenyl)urea
- Structure : Replaces pyridinylmethyl with an indazole group.
- Applications : Investigated as an anticoccidiosis agent, demonstrating how heterocyclic substitutions diversify biological applications .
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n)
Data Tables for Key Comparisons
Table 1: Physicochemical Properties of Selected Urea Derivatives
*Calculated based on molecular formula.
Discussion of Key Trends
- Substituent Effects : Halogen atoms (Br, Cl) improve binding to hydrophobic pockets, while pyridinylmethyl groups enhance hydrogen bonding . Thiourea derivatives (e.g., Compound 11) show altered specificity compared to urea analogs .
- Synthetic Challenges : Yields vary significantly (11–85%) depending on steric hindrance and intermediate stability .
- Biological Applications : Structural modifications (e.g., indazole in vs. quinazoline in ) enable targeting of diverse pathways, from ion channels (P2X7) to transcription factors (NF-κB).
Biological Activity
1-(4-Bromo-2-chlorophenyl)-3-(pyridin-3-ylmethyl)urea is a synthetic organic compound belonging to the class of ureas. Its unique structural features, including halogen substituents and a pyridinyl group, suggest significant potential for various biological activities. This article delves into the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Physical Properties
- Molecular Weight : 316.61 g/mol
- Solubility : Moderately soluble in organic solvents
- Stability : Stable under normal laboratory conditions; reacts with strong acids or bases.
The biological activity of 1-(4-Bromo-2-chlorophenyl)-3-(pyridin-3-ylmethyl)urea primarily involves its interaction with specific molecular targets such as enzymes and receptors. The presence of bromine and chlorine enhances the compound's binding affinity, potentially leading to inhibition or activation of various biological pathways.
Anticancer Activity
Numerous studies have highlighted the compound's potential in cancer therapy:
- Cell Line Studies : Research indicates that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines, including colorectal (HCT116), melanoma (A375), and pancreatic cancer (MiaPaca-2). For example, one study reported IC50 values ranging from 9.8 µM to 14 µM for urea derivatives against HCT116 cells, indicating promising anticancer properties .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative 14 | HCT116 | 9.8 |
| Derivative 13 | HCT116 | 14.0 |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties:
- In Vitro Studies : It has shown activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) against E. coli and Pseudomonas aeruginosa below 150 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 75 |
| Enterococcus faecalis | 125 |
| E. coli | <125 |
| Pseudomonas aeruginosa | 150 |
Other Biological Activities
1-(4-Bromo-2-chlorophenyl)-3-(pyridin-3-ylmethyl)urea has potential applications beyond oncology and antimicrobial activity:
- Anti-inflammatory Effects : Similar urea derivatives have been noted for their anti-inflammatory properties, suggesting that this compound may also exhibit such effects through modulation of inflammatory pathways .
Case Study: Antiproliferative Activity
In a study assessing various urea derivatives, it was found that those incorporating halogen atoms exhibited enhanced antiproliferative activity. The mechanism involved cell cycle arrest at the G0/G1 phase, mediated by downregulation of cyclin-dependent kinases (CDK4 and CDK6). This suggests that 1-(4-Bromo-2-chlorophenyl)-3-(pyridin-3-ylmethyl)urea may similarly induce cell cycle arrest in cancer cells .
Comparative Analysis with Similar Compounds
Comparative studies have been conducted to evaluate the efficacy of this compound against structurally similar ureas:
| Compound Name | Antiproliferative Activity (IC50, µM) |
|---|---|
| 1-(4-Bromo-2-chlorophenyl)-3-(pyridin-2-ylmethyl)urea | >20 |
| 1-(4-Bromo-2-chlorophenyl)-3-(pyridin-4-ylmethyl)urea | <15 |
These comparisons indicate that slight modifications in the structure can significantly influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
